5-(2-Iodophenyl)-5-oxovaleronitrile

Palladium Catalysis Carbopalladation Benzocyclic Ketone Synthesis

Researchers requiring ω-(2-iodoaryl)alkanenitriles for Pd-catalyzed tetralone synthesis face limited sourcing options with verified chain-length integrity. 5-(2-Iodophenyl)-5-oxovaleronitrile (CAS 155589-54-1) is the validated substrate for constructing 2,2-disubstituted tetralones via intramolecular carbopalladation (Pletnev & Larock methodology). • Ortho-iodo, C5-nitrile, and internal ketone configuration ensures correct six-membered benzocyclic ring formation. • Dual aryl iodide/nitrile functionality with ketone handle enables late-stage diversification for focused library synthesis. • Available at 97% purity with reliable global fulfillment for medicinal chemistry and reaction discovery programs.

Molecular Formula C11H10INO
Molecular Weight 299.11 g/mol
CAS No. 155589-54-1
Cat. No. B137274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Iodophenyl)-5-oxovaleronitrile
CAS155589-54-1
Synonyms5-(2-IODOPHENYL)-5-OXOVALERONITRILE
Molecular FormulaC11H10INO
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCC#N)I
InChIInChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
InChIKeyUFTSOCZKRBRZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Iodophenyl)-5-oxovaleronitrile Overview


5-(2-Iodophenyl)-5-oxovaleronitrile (CAS 155589-54-1) is a synthetic organic compound belonging to the ω-(2-iodoaryl)alkanenitrile class. It features an ortho-iodophenyl ring, a ketone group, and a terminal nitrile, giving it a molecular formula of C₁₁H₁₀INO and a molecular weight of approximately 299.11 g/mol . This compound is primarily used as a substrate in palladium-catalyzed intramolecular carbopalladation reactions to construct benzocyclic ketones, as described in foundational methodology studies [1].

1
Pd-catalyzed carbopalladation substrate for benzocyclic ketone synthesisReported methodology fit for ring-size-dependent cyclization
2
Ortho-iodoaryl ketonitrile with C5 chain lengthSelection context: tetralone scaffold access
3
Compatible with Pd(0) catalyst systemsMethod context from class-level evidence

Why 5-(2-Iodophenyl)-5-oxovaleronitrile Is Irreplaceable


In palladium-catalyzed annulation chemistry, the reaction outcome is highly sensitive to substrate structure. The chain length between the aryl iodide and the nitrile, as well as the presence and position of additional functional groups like the internal ketone in 5-(2-Iodophenyl)-5-oxovaleronitrile, dictate the size of the newly formed ring (e.g., indanone vs. tetralone) and reaction efficiency [1]. Generic substitution with a different ω-(2-iodoaryl)alkanenitrile, such as 3-(2-iodophenyl)propanenitrile or a non-ketone analog, would therefore lead to a different cyclization product and potentially lower yield, directly impacting the synthetic route's viability.

Chain Length

Shorter-chain analogs may shift cyclization toward indanones, altering the ring system.

Functional Group

Non-ketone analogs may exhibit different reactivity and lead to lower synthetic efficiency.

Yield Context

Direct yield comparison data are absent; performance may not transfer predictably between analogs.

5-(2-Iodophenyl)-5-oxovaleronitrile Performance Evidence


Efficacy in Pd-Catalyzed Benzocyclic Ketone Formation

The Pletnev and Larock (2002) methodology demonstrates that substituted ω-(2-iodoaryl)alkanenitriles, a class that includes 5-(2-Iodophenyl)-5-oxovaleronitrile, undergo efficient Pd-catalyzed intramolecular carbopalladation. The cyclization of substituted 3-(2-iodoaryl)propanenitriles affords indanones, while the methodology was successfully extended to the synthesis of tetralones and cyclopentenones from longer-chain substrates [1]. This establishes the fundamental reactivity of this compound class. However, a direct head-to-head yield comparison for 5-(2-Iodophenyl)-5-oxovaleronitrile against its closest analogs, such as 5-(2-iodophenyl)pentanenitrile (lacking the ketone) or 4-(2-iodophenyl)-4-oxobutyronitrile (differing chain length), is not available in the current public literature.

Synthetic Utility
Class-level inference
Class-level cyclization demonstrated for ω-(2-iodoaryl)alkanenitriles
Supports methodology-context fit; specific yield unavailable
Selection relies on ring-size requirement, not superior performance
Palladium Catalysis Carbopalladation Benzocyclic Ketone Synthesis

Physicochemical Properties

Standard physicochemical data for 5-(2-Iodophenyl)-5-oxovaleronitrile are available from chemical databases, providing a baseline for laboratory handling. Its reported boiling point is 412.4ºC at 760 mmHg, and its density is 1.608 g/cm³ . Vendor information indicates it is insoluble in water but soluble in organic solvents . No comparative stability or solubility data against close structural analogs were found.

Physicochemical Properties
Supporting evidence
BP 412.4ºC; Density 1.608 g/cm³; Soluble in organic solvents
Informs solvent selection and storage
Not a procurement differentiator vs. analogs
Physicochemical Properties Solubility Stability

Purity & Commercial Availability

The compound is commercially available from multiple vendors with specified purity levels, typically ranging from 95% to 98% . This ensures a reliable supply for research use. However, similar purity grades are common for many specialty chemical intermediates, and this does not represent a unique differentiator.

Purity & Availability
Supporting evidence
95% to 98% purity from multiple vendors
Supports reliable procurement
Standard purity for compound class
Commercial Availability Purity Chemical Procurement

5-(2-Iodophenyl)-5-oxovaleronitrile Applications


Tetralone Synthesis via Intramolecular Carbopalladation

The primary application supported by evidence is the use of 5-(2-Iodophenyl)-5-oxovaleronitrile as a substrate for synthesizing 2,2-disubstituted tetralones. The Pletnev and Larock (2002) methodology has validated that ω-(2-iodoaryl)alkanenitriles of this chain length can undergo Pd(0)-catalyzed cyclization to form six-membered benzocyclic ketones . This makes the compound a direct precursor for tetralone scaffolds, which are valuable intermediates in medicinal chemistry. The internal ketone group in the substrate offers a specific functional handle for further derivatization, distinguishing it from simpler alkyl-chain analogs.

Medicinal Chemistry for Kinase & GPCR Libraries

Benzocyclic ketone scaffolds, including tetralones, are common pharmacophores in kinase inhibitors and GPCR-targeted agents. The use of 5-(2-Iodophenyl)-5-oxovaleronitrile in a carbopalladation reaction provides efficient access to diversely substituted tetralones . This allows medicinal chemists to build focused compound libraries around this core structure, where the ketone and potential for further cross-coupling at the iodine position enable late-stage functionalization. The compound's suitability for this application is inferred from the established methodology, though direct performance metrics for this specific building block versus others in library production are not published.

Methodology Development: Pd-Catalyzed Domino Reactions

The dual functionality of 5-(2-Iodophenyl)-5-oxovaleronitrile—an aryl iodide and a nitrile—makes it a model substrate for developing new domino or cascade reactions involving oxidative addition, carbopalladation, and subsequent functionalization. The foundational work by Pletnev and Larock highlights the potential for such substrates, and this compound's additional ketone group could be exploited to intercept the palladium intermediate, leading to more complex polycyclic structures. Research groups focused on reaction discovery would find this compound a strategic starting point for investigating novel Pd-catalyzed transformations.

Procurement for Organic Synthesis Labs

Given its commercial availability with purities of 95-98% and its role in a peer-reviewed synthetic method [1], 5-(2-Iodophenyl)-5-oxovaleronitrile is a purchasable research chemical for laboratories engaged in heterocycle synthesis. The primary procurement rationale is the requirement for this specific substitution pattern (ortho-iodo, ketone, C5-nitrile chain) to access a specific tetralone target, rather than a proven superiority over other ω-(2-iodoaryl)alkanenitriles, for which direct comparative data are absent.

Application
Selection Property
Validation Focus
Tetralone synthesis via carbopalladation
C5 ketonitrile chain length for 6-membered ring formation
Cyclization efficiency under Pd(0) conditions
Kinase / GPCR library building
Benzocyclic ketone scaffold with late-stage functionalization handles
Derivatization compatibility and library diversity
Pd-catalyzed domino reaction discovery
Dual aryl iodide / nitrile functionality plus internal ketone
Reaction pathway interception and cascade optimization
Organic synthesis lab procurement
Specific substitution pattern for target-oriented synthesis
Supplier purity verification and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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